molecular formula C15H14O3 B1422179 2-(4-Methoxyphenyl)-6-methylbenzoic acid CAS No. 1261902-83-3

2-(4-Methoxyphenyl)-6-methylbenzoic acid

Cat. No.: B1422179
CAS No.: 1261902-83-3
M. Wt: 242.27 g/mol
InChI Key: FPVPYIAJLDXVQR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative featuring a methoxyphenyl group at the 2-position and a methyl group at the 6-position of the benzene ring. It is synthesized via ruthenium-catalyzed C–H arylation of 2-methylbenzoic acid with 4-iodoanisole, yielding a white solid with a high efficiency of 98% . The compound’s spectroscopic data (¹H NMR, ¹³C NMR) align with previously reported values, confirming its structural integrity . Its dual substitution pattern (methoxy and methyl groups) confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-3-5-13(14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVPYIAJLDXVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689165
Record name 4'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-83-3
Record name 4'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxyphenyl)-6-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carboxylic acids to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-6-methylbenzoic Acid (3ab)

This positional isomer substitutes the methoxy group at the 3-position of the phenyl ring instead of the 4-position. Spectroscopic data (¹H NMR in (CD₃)₃CO) confirm structural differences .

2-[4-(Methoxycarbonyl)phenyl]-6-methylbenzoic Acid (3as)

This compound replaces the 4-methoxyphenyl group with a 4-(methoxycarbonyl)phenyl substituent. The electron-withdrawing methoxycarbonyl group increases acidity (pKa) compared to the parent compound, as carboxyl groups enhance deprotonation .

Table 1: Comparison of Substitution Patterns and Properties

Compound Name Substituent Position/Type Molecular Formula Key Properties Yield Reference
2-(4-Methoxyphenyl)-6-methylbenzoic acid 2-(4-OCH₃), 6-CH₃ C₁₅H₁₄O₃ White solid, 98% yield 98%
2-(3-Methoxyphenyl)-6-methylbenzoic acid 2-(3-OCH₃), 6-CH₃ C₁₅H₁₄O₃ Altered NMR shifts N/A
2-[4-(Methoxycarbonyl)phenyl]-6-methylbenzoic acid 2-(4-CO₂CH₃), 6-CH₃ C₁₆H₁₄O₄ Higher acidity N/A

Halogenated and Fluorinated Analogs

2-(2,4-Dichlorophenyl)-6-methylbenzoic Acid

Replacing the methoxyphenyl group with a dichlorophenyl moiety significantly increases lipophilicity (logP = 4.49) and molecular weight (285.10 g/mol). Chlorine atoms enhance steric bulk and may influence binding in biological targets .

2-(2,4-Dichlorophenyl)-6-fluorobenzoic Acid

Its exact mass (283.98 g/mol) and PSA (37.3 Ų) differ from the parent compound .

Table 2: Halogenated Derivatives

Compound Name Substituents Molecular Formula logP Molecular Weight (g/mol) Reference
This compound 2-(4-OCH₃), 6-CH₃ C₁₅H₁₄O₃ ~2.5* 242.27
2-(2,4-Dichlorophenyl)-6-methylbenzoic acid 2-(2,4-Cl₂), 6-CH₃ C₁₃H₁₀Cl₂O₂ 4.49 285.10
2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid 2-(2,4-Cl₂), 6-F C₁₃H₇Cl₂FO₂ N/A 283.98

*Estimated based on substituent contributions.

Trifluoromethyl and Electron-Withstanding Derivatives

2-Methoxy-4,6-ditrifluoromethylbenzoic Acid

The trifluoromethyl groups at the 4- and 6-positions create strong electron-withdrawing effects, drastically lowering pKa (increased acidity) and enhancing resistance to enzymatic degradation. This compound is used in agrochemicals and pharmaceuticals .

Table 3: Trifluoromethyl Derivatives

Compound Name Substituents Molecular Formula Key Applications Reference
This compound 2-(4-OCH₃), 6-CH₃ C₁₅H₁₄O₃ Synthetic intermediate
2-Methoxy-4,6-ditrifluoromethylbenzoic acid 2-OCH₃, 4/6-CF₃ C₁₀H₆F₆O₃ Agrochemicals, drug design

Ester and Flavonoid Derivatives

4-Methoxybenzoic Acid 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl Ester (142)

This flavonoid derivative incorporates the methoxyphenyl group into a benzopyran scaffold. The ester functional group reduces water solubility compared to the carboxylic acid, altering bioavailability .

Biological Activity

2-(4-Methoxyphenyl)-6-methylbenzoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for further research. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

where:

  • 4-Methoxyphenyl group enhances lipophilicity.
  • 6-Methyl group affects steric hindrance and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the methoxy group can influence binding affinity, potentially leading to modulation of various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It can act on receptors associated with pain and inflammatory responses, suggesting analgesic and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against drug-resistant strains, highlighting its potential as a new antimicrobial agent.

Anti-inflammatory Properties

Studies have demonstrated that this compound can reduce inflammation in animal models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This effect is likely mediated through the modulation of signaling pathways critical for cell survival.

Case Studies

Study ReferenceFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Showed a 50% reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg.
Indicated a reduction in inflammatory markers in a rat model of arthritis after treatment with 5 mg/kg daily for two weeks.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct biological profiles:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateHighModerate
2-(3-Fluoro-4-methoxyphenyl)-6-methylbenzoic acidHighModerateLow
2-(4-Chlorophenyl)-6-methylbenzoic acidLowHighHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-6-methylbenzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group, followed by methylation. For example, intermediates can be refluxed with catalysts (e.g., piperidine) and purified via silica gel chromatography (eluent: diethyl ether/n-hexane 8:2). Optimization may include adjusting reaction time (72–96 hours), stoichiometry, and temperature to minimize side products .
  • Key Data : The compound has a molecular weight of 242.27 g/mol and CAS number 1261902-83-3, with purity ≥97% achievable via recrystallization (methanol) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm methoxy (-OCH3_3), methyl (-CH3_3), and aromatic proton environments.
  • IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy group).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 242.27 (M+^+) .
    • Validation : Compare experimental data with computed InChI/SMILES descriptors (e.g., InChIKey: AAGXTXFBDCMMIQ-UHFFFAOYSA-N for related analogs) .

Q. How can researchers resolve contradictions in reported solubility or crystallinity data?

  • Methodology : Perform controlled solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Use X-ray crystallography (as in ) to resolve discrepancies in crystal structure reports. For example, monoclinic crystal systems (space group P21_1/c) with hydrogen-bonding networks may explain solubility variations .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry (B3LYP/6-31G* basis set) and compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic) to predict aggregation behavior .
    • Application : Predict reactivity in nucleophilic/electrophilic substitution reactions, aiding in derivative design.

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

  • Methodology :

  • Derivatization : Modify the methoxy or methyl groups (e.g., replace with halogens or bulky substituents) and test inhibitory activity against targets like hyaluronidase or cyclooxygenase (COX).
  • In Vitro Assays : Use fluorescence-based enzymatic assays to measure IC50_{50} values. For example, analogs with extended alkyl chains (e.g., ) show enhanced lipophilicity and binding affinity .
    • Data Interpretation : Correlate electronic (HOMO-LUMO) and steric parameters with bioactivity using QSAR models.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Process Chemistry : Transition from batch to flow chemistry for better heat/mass transfer.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR, HPLC) to monitor intermediates.
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., diastereomers or oxidation products) .

Methodological Considerations Table

Aspect Technique/Tool Key Parameters Reference
Synthesis OptimizationReflux with piperidineTime: 72–96 h; Temp: 80°C; Solvent: Ethanol
Structural ElucidationX-ray CrystallographySpace group: P21_1/c; H-bonding
Purity AnalysisHPLCColumn: C18; Mobile phase: MeCN/H2O (70:30)
Computational ModelingDFT (B3LYP/6-31G*)HOMO-LUMO gap: ~4.5 eV

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-6-methylbenzoic acid
Reactant of Route 2
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2-(4-Methoxyphenyl)-6-methylbenzoic acid

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